2-Chloro-N-isobutylisonicotinamide

Sirtuin inhibition isonicotinamide pharmacology regioisomer selectivity

2-Chloro-N-isobutylisonicotinamide (IUPAC: 2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide) is a synthetic heterocyclic building block belonging to the isonicotinamide class, wherein the carboxamide group resides at the pyridine 4-position rather than the 3-position (nicotinamide). The molecule incorporates a chlorine atom at the pyridine 2-position and an isobutyl substituent on the amide nitrogen, yielding a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of 212.67 g/mol.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 131418-16-1
Cat. No. B180292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-isobutylisonicotinamide
CAS131418-16-1
Synonyms2-Chloro-N-isobutylpyridine-4-carboxaMide, 95%
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC(=NC=C1)Cl
InChIInChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3,(H,13,14)
InChIKeyKQNNEIJNGSZQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-isobutylisonicotinamide (CAS 131418-16-1): Core Identity and Procurement-Relevant Classification


2-Chloro-N-isobutylisonicotinamide (IUPAC: 2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide) is a synthetic heterocyclic building block belonging to the isonicotinamide class, wherein the carboxamide group resides at the pyridine 4-position rather than the 3-position (nicotinamide) [1]. The molecule incorporates a chlorine atom at the pyridine 2-position and an isobutyl substituent on the amide nitrogen, yielding a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of 212.67 g/mol [1]. This compound is commercially available through established research chemical suppliers at defined purity levels and is used as an intermediate in medicinal chemistry and agrochemical research programs .

2-Chloro-N-isobutylisonicotinamide: Why Regioisomeric and Substituent-Level Substitution Introduces Unacceptable Experimental Risk


The 4-pyridinecarboxamide (isonicotinamide) scaffold is pharmacologically distinct from its 3-pyridinecarboxamide (nicotinamide) regioisomer: isonicotinamide does not inhibit Sirt1, whereas nicotinamide is a known Sirt1 inhibitor [1]. Substituting 2-chloro-N-isobutylisonicotinamide with its nicotinamide regioisomer (CAS 59664-43-6) therefore risks confounding Sirt1-dependent biological readouts. Additionally, the 2-chloro substituent is a critical synthetic handle for cross-coupling chemistry; its absence precludes Pd-catalyzed diversification strategies that rely on aryl chloride reactivity at the pyridine 2-position . The N-isobutyl group contributes a computed XLogP3 of 2.2 [2], which is substantially higher than the unsubstituted amide analog (2-chloroisonicotinamide, XLogP3 ~0.5), directly affecting solubility, membrane permeability, and chromatographic behavior. These structural features are non-interchangeable; replacing this compound with a close analog without verifying regioisomeric identity, chloro-position, or N-alkyl chain architecture can invalidate SAR conclusions and synthetic routes.

2-Chloro-N-isobutylisonicotinamide: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Identity: Isonicotinamide vs. Nicotinamide Scaffold Determines Sirt1 Interaction Fate

2-Chloro-N-isobutylisonicotinamide is built on the isonicotinamide (pyridine-4-carboxamide) scaffold. In a class-level comparison, isonicotinamide itself does not inhibit Sirt1, while nicotinamide (pyridine-3-carboxamide) is an established Sirt1 inhibitor [1]. This scaffold-level differentiation means that the target compound and its nicotinamide regioisomer (2-chloro-N-isobutylnicotinamide, CAS 59664-43-6) are expected to have fundamentally different polypharmacology profiles with respect to sirtuin biology. The InChIKey of the target compound (KQNNEIJNGSZQHZ-UHFFFAOYSA-N) is distinct from that of the nicotinamide isomer, providing an unambiguous identity check for procurement [2].

Sirtuin inhibition isonicotinamide pharmacology regioisomer selectivity

Lipophilicity Differentiation: Computed XLogP3 of 2.2 Distinguishes from Unsubstituted Amide Analog

The target compound has a computed XLogP3 of 2.2 [1], reflecting the contribution of the N-isobutyl group. In contrast, 2-chloroisonicotinamide (CAS 100859-84-5), which lacks the N-alkyl substituent, has a computed XLogP3 of approximately 0.5 [2]. This ~1.7 log unit difference corresponds to an approximately 50-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention, aqueous solubility, and passive membrane permeability.

Lipophilicity LogP isonicotinamide derivatives physicochemical profiling

Commercial Sourcing with Defined Purity: Alfa Aesar H57388 at 95% Provides Reproducible Baseline

2-Chloro-N-isobutylisonicotinamide is available from Alfa Aesar (Thermo Fisher) as catalog number H57388 with a specified purity of 95% . This is in contrast to the closely related 2-chloro-N-isobutylnicotinamide (CAS 59664-43-6), which is offered by alternative vendors with purity specifications ranging from 95% to 98% but without a major multinational supplier catalog listing . The availability of the target compound through a major ISO-certified supplier ensures batch-to-batch consistency and traceable quality documentation, which is critical for reproducible SAR studies and patent filings.

commercial availability purity specification research chemical sourcing H57388

Synthetic Handle Integrity: 2-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling Diversification

The 2-chloro substituent on the pyridine ring serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the isonicotinamide scaffold . This reactivity is intrinsic to the 2-chloroisonicotinamide substructure and is absent in analogs where the chlorine is replaced by hydrogen (e.g., N-isobutylisonicotinamide) or where the chlorine resides at a different ring position with altered electronic activation. The electron-withdrawing effect of the pyridine nitrogen at the 1-position activates the 2-chloro position for oxidative addition, a feature exploited in the synthesis of more complex heterocyclic systems .

cross-coupling chemistry aryl chloride isonicotinamide building block Pd catalysis

2-Chloro-N-isobutylisonicotinamide: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry Library Diversification via Pd-Catalyzed Cross-Coupling

The 2-chloro substituent permits Suzuki, Buchwald-Hartwig, and related cross-coupling reactions at the pyridine 2-position . Researchers synthesizing focused libraries of isonicotinamide-based lead compounds can use this building block to introduce aryl, heteroaryl, or amine diversity at a late stage, while the N-isobutyl amide remains intact as a defined pharmacophoric element. The computed XLogP3 of 2.2 [1] provides a lipophilicity starting point suitable for CNS or intracellular target programs without requiring additional alkyl-chain optimization.

Sirtuin-Independent Biological Probe Development

Because the isonicotinamide scaffold lacks Sirt1 inhibitory activity, unlike the nicotinamide scaffold [2], 2-chloro-N-isobutylisonicotinamide-derived probes are suitable for assays where Sirt1 modulation would confound interpretation (e.g., metabolic, epigenetic, or longevity pathway studies). This scaffold-level differentiation makes the compound a preferred starting material over nicotinamide-based analogs when sirtuin-orthogonal pharmacology is required.

Agrochemical Intermediate Synthesis

Isonicotinamide derivatives bearing 2-chloro substitution have been disclosed as intermediates in agricultural bactericide and fungicide development programs [3]. The N-isobutyl group contributes to balanced lipophilicity (XLogP3 = 2.2) [1], which is within the optimal range for foliar uptake and phloem mobility in crop protection agents. Procurement of this specific intermediate at defined 95% purity ensures reproducibility in scale-up studies.

Structure-Activity Relationship (SAR) Studies Requiring Defined Regioisomeric Identity

The unambiguous differentiation between isonicotinamide and nicotinamide regioisomers is critical in SAR campaigns. The target compound's distinct InChIKey (KQNNEIJNGSZQHZ-UHFFFAOYSA-N) [1] and commercial availability from Alfa Aesar allow researchers to procure the correct regioisomer with confidence, avoiding the confounding Sirt1-inhibitory activity of the nicotinamide isomer [2]. This is particularly important when correlating biological activity with molecular structure in peer-reviewed publications and patent filings.

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